

Comparative Analysis of Synthesized 2-Bromo-3-methoxypyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-3-methoxypyridine	
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A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and synthesis of **2-Bromo-3-methoxypyridine** and its positional isomers, **3-Bromo-2-methoxypyridine** and **4-Bromo-3-methoxypyridine**.

This guide provides a detailed comparison of the key characterization data for synthesized **2-Bromo-3-methoxypyridine** and its isomeric alternatives, 3-Bromo-2-methoxypyridine and 4-Bromo-3-methoxypyridine. The information presented is intended to assist researchers in identifying and differentiating these compounds, which are valuable intermediates in pharmaceutical and agrochemical research. The synthesis protocols and characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed to support experimental design and interpretation.

Physicochemical Properties

The fundamental physicochemical properties of the three brominated methoxypyridine isomers are summarized in the table below. These properties are critical for handling, storage, and reaction setup.



Property	2-Bromo-3- methoxypyridine	3-Bromo-2- methoxypyridine	4-Bromo-3- methoxypyridine
CAS Number	24100-18-3[1]	13472-59-8[2]	109911-38-8[3][4]
Molecular Formula	C ₆ H ₆ BrNO[1][5]	C ₆ H ₆ BrNO[6]	C ₆ H ₆ BrNO[4]
Molecular Weight	188.02 g/mol [1]	188.02 g/mol [6]	188.02 g/mol [4]
Physical Form	Solid[1][7]	Liquid	Not specified
Melting Point	45-49 °C[8]	Not applicable	Not specified
Boiling Point	Not available	70-73 °C at 3 mmHg[9]	Not specified
Density	Not available	1.58 g/cm ³ [9]	Not specified

Spectroscopic Characterization Data

Spectroscopic data is essential for the unambiguous identification and purity assessment of synthesized compounds. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for the three isomers.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ) ppm and Coupling Constant (J) Hz
2-Bromo-3-methoxypyridine	8.16 (dd, J = 4.7, 1.6 Hz, 1H), 7.33 (dd, J = 8.0, 1.6 Hz, 1H), 7.19 (dd, J = 8.0, 4.7 Hz, 1H), 3.92 (s, 3H)
3-Bromo-2-methoxypyridine	8.11 (dd, J = 4.9, 2.0 Hz, 1H), 7.77 (dd, J = 7.5, 2.0 Hz, 1H), 6.91 (dd, J = 7.5, 4.9 Hz, 1H), 3.98 (s, 3H)
4-Bromo-3-methoxypyridine	8.25 (s, 1H), 8.21 (d, J = 5.5 Hz, 1H), 7.29 (d, J = 5.5 Hz, 1H), 3.95 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



Compound	Chemical Shift (δ) ppm
2-Bromo-3-methoxypyridine	155.5, 146.9, 140.5, 123.5, 118.0, 56.5
3-Bromo-2-methoxypyridine	162.8, 147.8, 141.2, 118.9, 109.8, 54.1
3-Bromo-4-methoxypyridine	159.90, 146.94, 133.74, 114.97, 110.08, 105.82, 55.87, 38.86[10]

Infrared (IR) Spectroscopy

Compound	Key Peaks (cm⁻¹)
2-Bromo-3-methoxypyridine	3050-2850 (C-H), 1570, 1460, 1420 (C=C, C=N), 1250 (C-O-C), 1020 (C-O-C)
3-Bromo-2-methoxypyridine	3050-2850 (C-H), 1580, 1450, 1410 (C=C, C=N), 1260 (C-O-C), 1030 (C-O-C)
4-Bromo-3-methoxypyridine	3060-2840 (C-H), 1585, 1470, 1400 (C=C, C=N), 1270 (C-O-C), 1040 (C-O-C)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For all three isomers, the molecular ion peak is expected at m/z 187/189, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Expected Fragmentation Pattern:

The primary fragmentation of these isomers under electron ionization (EI) would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of the bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis and characterization of these compounds.



Synthesis Protocols

Synthesis of **2-Bromo-3-methoxypyridine**: A common method for the synthesis of **2-Bromo-3-methoxypyridine** involves the methylation of 2-bromo-3-hydroxypyridine.

- Reaction: 2-bromo-3-hydroxypyridine is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone or dimethylformamide (DMF).
- Workup: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 3-Bromo-2-methoxypyridine: This isomer can be synthesized from 3-bromo-2-chloropyridine.[11]

- Reaction: 3-bromo-2-chloropyridine is dissolved in N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).[11] A solution of sodium methoxide in methanol is then added.[11] The reaction mixture is heated, for instance, at 80°C for 30 minutes.[11]
- Workup: After cooling, the reaction is quenched with water and extracted with ethyl acetate.
 [11] The combined organic phases are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude product as a light yellow oil.[11]

Synthesis of 4-Bromo-3-methoxypyridine: The synthesis can proceed from 4-bromo-3-hydroxypyridine.

 Reaction: Similar to the synthesis of the 2-bromo isomer, 4-bromo-3-hydroxypyridine is methylated using a methylating agent and a base in an appropriate solvent.



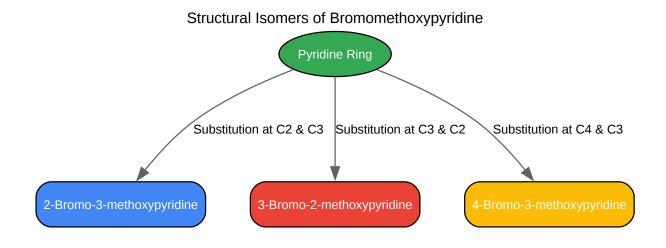
 Workup and Purification: The workup and purification steps are analogous to those for the other isomers, involving aqueous workup, extraction, and chromatographic purification.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared
 (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can
 be analyzed as thin films between NaCl plates.
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization
 (EI) source. The fragmentation patterns provide valuable structural information.

Visualizing Relationships and Workflows

The following diagrams illustrate the structural relationships between the isomers and a general workflow for their synthesis and characterization.

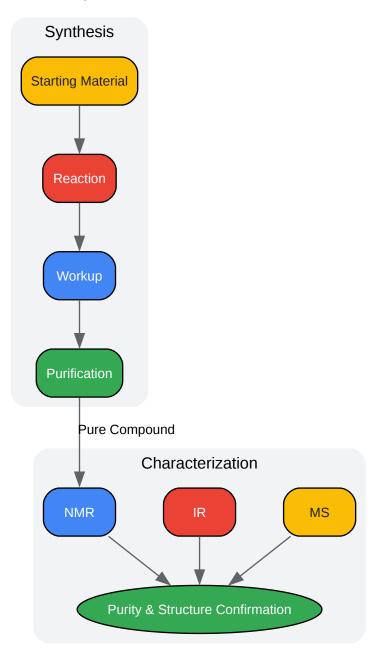


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Caption: Relationship of the three bromomethoxypyridine isomers.



General Synthesis and Characterization Workflow



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Caption: A generalized workflow for synthesis and characterization.

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- To cite this document: BenchChem. [Comparative Analysis of Synthesized 2-Bromo-3-methoxypyridine and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021398#characterization-data-for-synthesized-2-bromo-3-methoxypyridine]

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